2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol
Description
2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol (CAS: 1695045-85-2) is a pyrazole derivative characterized by a 5-amino-substituted pyrazole core, a 3-oxolane (tetrahydrofuran) substituent at the 3-position, and an ethanol moiety at the 1-position. Its molecular formula is C₉H₁₅N₃O₂, with a molecular weight of 197.23 g/mol . This compound is currently under investigation for its utility in medicinal chemistry, particularly in kinase inhibitor development .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-[5-amino-3-(oxolan-3-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H15N3O2/c10-9-5-8(7-1-4-14-6-7)11-12(9)2-3-13/h5,7,13H,1-4,6,10H2 |
InChI Key |
KGFVXJDKYZOZEP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NN(C(=C2)N)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its binding to enzymes and receptors, modulating their activity and leading to desired biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Solubility :
- The oxolane group in the target compound introduces a saturated oxygen ring, which enhances hydrophilicity compared to aromatic substituents like phenyl () or 3-chlorophenyl (). This property may improve aqueous solubility, a critical factor in drug bioavailability .
- The thiophene analog () incorporates sulfur, which can influence metabolic stability and electronic distribution but may reduce solubility due to increased lipophilicity.
However, the chlorine atom may also increase molecular weight and metabolic liabilities. The 5-methylfuran derivative () combines aromaticity with a methyl group, offering a balance between electronic effects and steric hindrance.
Molecular Weight Trends :
- The target compound (197.23 g/mol) and phenyl analog (203.24 g/mol) are lighter than the chlorophenyl derivative (237.69 g/mol), aligning better with Lipinski’s "Rule of Five" for drug-likeness .
Biological Activity
2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol, with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol, is a compound of significant interest in medicinal chemistry. Its unique structure, characterized by the presence of a pyrazole ring and an oxolane moiety, suggests potential biological activities that warrant investigation.
The compound is synthesized through various methods, typically involving solvents like ethanol or methanol and catalysts such as palladium on carbon. It can undergo several chemical reactions including oxidation, reduction, and nucleophilic substitution, which may further influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H15N3O2 |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 2-[5-amino-3-(oxolan-3-yl)pyrazol-1-yl]ethanol |
| InChI | InChI=1S/C9H15N3O2/c10-9-5-8(7-1-4-14-6-7)11-12(9)2-3-13/h5,7,13H,1-4,6,10H2 |
| Canonical SMILES | C1COCC1C2=NN(C(=C2)N)CCO |
The biological activity of 2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol is primarily attributed to its ability to interact with specific molecular targets. The amino group and pyrazole ring facilitate hydrogen bonding and coordination with metal ions, which can modulate enzyme and receptor activities. This interaction may lead to various biochemical outcomes relevant to therapeutic applications.
Antimicrobial Properties
Research indicates that compounds with a pyrazole structure often exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit bacterial growth and possess antifungal activity. The specific mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Antiviral Activity
Preliminary studies suggest that 2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol may also have antiviral properties. Pyrazole derivatives are known to target viral enzymes or inhibit viral replication mechanisms, making them potential candidates for antiviral drug development .
Anti-inflammatory Effects
Given the structural similarities with known anti-inflammatory agents (e.g., celecoxib), there is a hypothesis that this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes or modulating inflammatory cytokine production. This aspect is crucial for developing treatments for conditions like arthritis or other inflammatory diseases.
Case Studies
A recent study explored the synthesis and biological evaluation of various pyrazole derivatives, including compounds structurally similar to 2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the substituents on the pyrazole ring could enhance biological activity .
Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating their effectiveness in reducing inflammation in animal models. The study highlighted the potential for these compounds in treating chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
